3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods like X-ray diffraction and Density Functional Theory (DFT). These studies reveal the physicochemical properties of the compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume have been reported .Scientific Research Applications
Synthesis and Characterization
Triazole derivatives, including those similar to the requested compound, are synthesized and characterized to explore their structural and electronic properties. For example, studies have involved the synthesis of triazole derivatives with specific functionalities and their subsequent characterization through spectroscopic methods, X-ray crystallography, and DFT calculations. These efforts aim to understand the influence of substituents on the compound's properties and reactivity, laying the groundwork for their application in more targeted scientific endeavors (Ahmed et al., 2020).
Biological Activities
Triazole compounds have been extensively studied for their biological activities, including cytotoxic, antimicrobial, and antiproliferative effects. For instance, novel triazole-linked chromen-2-one derivatives were synthesized and evaluated for their cytotoxic potential against various human cancer cell lines, demonstrating significant antitumor activities (Liu et al., 2017). These findings indicate the potential of triazole derivatives in developing new cancer therapies.
Molecular Interactions and Mechanisms
Research on triazole derivatives also encompasses their molecular interactions, such as π-hole tetrel bonding, which is crucial for understanding the compound's behavior in various chemical environments. Studies have analyzed these interactions through Hirshfeld surface analysis and molecular electrostatic potential (MEP) surface calculations, providing insight into how these compounds might interact in biological systems or during catalytic processes (Ahmed et al., 2020).
Application in Drug Design
The structural flexibility and the ability to engage in diverse molecular interactions make triazole derivatives valuable scaffolds in drug design. Their synthesis and functionalization have led to the discovery of compounds with promising biological activities, including those with potential therapeutic applications in cancer treatment (Liu et al., 2017). These efforts highlight the role of triazole derivatives in medicinal chemistry, where they can be tailored to target specific biological pathways or structures.
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions . They interact with alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Mode of Action
The compound interacts with its targets through a process known as borylation. In this process, the compound forms a bond with its target molecule, typically an alkyl or aryl group . This interaction results in the formation of a new compound, such as pinacol benzyl boronate .
Biochemical Pathways
The compound is involved in the borylation pathway, where it interacts with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The downstream effects of this pathway can vary depending on the specific targets and the environmental conditions.
Pharmacokinetics
The compound’s storage temperature is mentioned to be between 2-8°c , suggesting that it may have specific storage requirements for optimal stability and bioavailability.
Result of Action
The result of the compound’s action is the formation of new compounds, such as pinacol benzyl boronate . This can have various molecular and cellular effects depending on the specific context and the other molecules involved in the reaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of a palladium catalyst is necessary for the compound to interact with alkylbenzenes . Additionally, the compound’s storage temperature can affect its stability and bioavailability .
Properties
IUPAC Name |
5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)12-16-9-17-18-12/h5-9H,1-4H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXHYJQACBTCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.